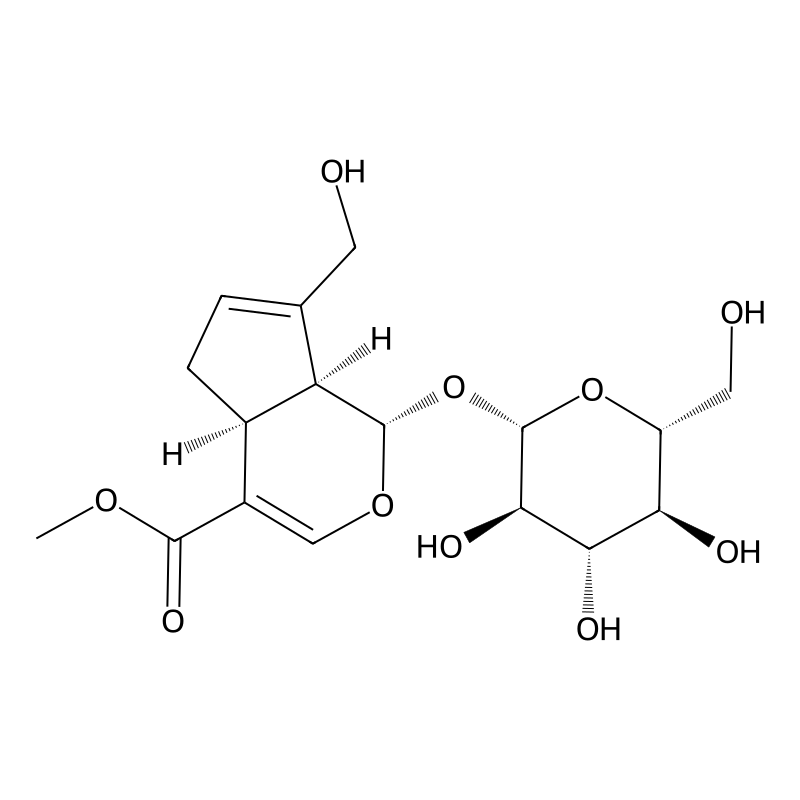

Geniposide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Geniposide from Gardenia jasminoides Ellis - Sources, Pharmacology, and Research Methodologies

Introduction and Source Identification

Geniposide is a prominent iridoid glycoside and the primary bioactive compound isolated from the fruits of Gardenia jasminoides Ellis (GJ), a plant belonging to the Rubiaceae family. GJ fruits have been extensively utilized in Traditional Chinese Medicine for treating various conditions including diabetes, jaundice hepatitis, hypertension, and inflammatory disorders [1] [2]. The content of this compound varies significantly across different plant sources, with GJ containing the highest known concentration ranging from 3.3% to 8.56%, making it the most important source for quality control and extraction [2]. This compound serves as the major phytochemical marker for quality assessment of GJ-based preparations, with approximately 90 different this compound derivatives identified in natural plants to date [2].

Recent research advancements have highlighted this compound's potential as a multi-target therapeutic agent with diverse pharmacological applications. The compound demonstrates a wide spectrum of biological activities including neuroprotective, anti-inflammatory, antidiabetic, hepatoprotective, and cardioprotective effects [1] [3] [2]. These pharmacological benefits primarily arise through this compound's modulating action on various proteins and genes associated with inflammatory processes and oxidative stress pathways [3]. This comprehensive technical review aims to provide researchers and drug development professionals with detailed information on this compound sources, accumulation dynamics, pharmacological mechanisms, analytical methods, and experimental protocols to facilitate further research and development.

Bioaccumulation Dynamics in Gardenia Jasminoides Fruits

Understanding the accumulation patterns of this compound during fruit development is crucial for determining the optimal harvest time and ensuring quality control of raw materials. Research conducted on the 'Linhai No. 1' cultivar of GJ has revealed significant dynamic changes in this compound and related compound concentrations throughout fruit maturation [4].

Morphological Development and Compound Accumulation

The fruit development of GJ progresses through distinct morphological stages over approximately 180 days after flowering (DAF). The pericarp transitions from bluish-green at 60 DAF to orange-yellow at 120 DAF, finally reaching orange-red at full maturity (180 DAF). Concurrently, the sarcocarp begins coloration around 90 DAF and becomes completely orange by 180 DAF [4]. Fruit dimensions increase significantly throughout development, with fruit width expanding from 2.20 ± 0.11 cm to 3.57 ± 0.11 cm, and fruit length growing from 4.90 ± 0.18 cm to 7.05 ± 0.10 cm. Fresh fruit weight reaches a maximum of 9.18 ± 0.15 g per fruit at 180 DAF [4].

Table: Dynamic Accumulation of this compound and Crocin During G. jasminoides Fruit Development

| Days After Flowering (DAF) | This compound Content (%) | Crocin-I Content (%) | Fruit Morphology |

|---|---|---|---|

| 60 DAF | 2.035 ± 0.004 | 0.519 ± 0.039 | Young, bluish-green |

| 90 DAF | Decreasing trend | Increasing trend | Coloration begins |

| 120 DAF | Stabilization phase | Continued increase | Orange-yellow |

| 150 DAF | Stabilization phase | Continued increase | Near maturity |

| 180 DAF | Stabilization phase | 1.098 ± 0.020 | Fully mature, orange-red |

Transcriptomic Regulation of Biosynthesis

The biosynthetic pathways of this compound and crocin involve multiple key enzymes encoded by specific genes. Transcriptome sequencing of GJ fruits at three developmental stages (T1:60 DAF, T2:120 DAF, and T3:180 DAF) has identified 50 unigenes encoding 4 key enzymes in this compound biosynthesis pathways and 41 unigenes encoding 7 key enzymes in crocin biosynthesis pathways [4]. Critical genes identified include:

- DN67890_c0_g1_i2: Encodes GGPS (geranylgeranyl pyrophosphate synthase), highly related to this compound biosynthesis

- DN81253_c0_g1_i1: Encodes lcyB (lycopene beta-cyclase)

- DN79477_c0_g1_i2: Encodes lcyE (lycopene epsilon-cyclase)

- DN84975_c1_g7_i11: Encodes CCD (carotenoid cleavage dioxygenase)

The expression patterns of these genes show strong correlation with the accumulation trends of this compound and crocin content during fruit development, providing insights for potential genetic engineering approaches to enhance compound yield [4].

Pharmacological Mechanisms and Therapeutic Applications

This compound exhibits a remarkably diverse range of pharmacological activities through modulation of multiple cellular signaling pathways. The table below summarizes the key pharmacological effects, molecular mechanisms, and experimental evidence for this compound's therapeutic potential.

Table: Comprehensive Pharmacological Profile of this compound

| Pharmacological Effect | Molecular Targets & Pathways | Experimental Models | Key Findings |

|---|---|---|---|

| Anti-inflammatory [5] [6] [7] | TLR4, NF-κB, MAPK (p38, ERK, JNK), IL-17, JAK-STAT [5] [6] [7] | LPS-induced macrophages; LPS-induced acute lung injury mouse model; RA-FLS cells; CIA mice [5] [6] [7] | Inhibits TNF-α, IL-6, IL-1β; reduces lung histopathologic changes; inhibits RA-FLS proliferation; decreases IL-17, IL-8, TNF-α, MMP-3, MMP-9 [5] [6] |

| Neuroprotective [8] [1] [3] | GLP-1R, PI3K/Nrf2, NFE2L2, HO-1, SOD, NQO1 [3] | C. elegans; hippocampal neurons; Alzheimer's and Parkinson's disease models [8] [3] | Increases healthspan by 27.1% (C. elegans); reduces amyloid plaques, inhibits τ phosphorylation; prevents memory impairment; activates PI3K/Nrf2 pathway [8] [3] |

| Hepatoprotective [1] [2] | TGF-β1/Smad, SHH, NF-κB, STAT3, NRF2 [2] | CCl4-induced liver fibrosis mice; ANIT-induced hepatotoxicity mice; HSC-T6 cells [2] | Decreases liver enzymes; improves pathological morphology; inhibits oxidative stress; reduces hepatocyte apoptosis; modulates glycerophospholipid metabolism [2] |

| Anti-diabetic [3] [2] | Hepatic GP, G6Pase, GLP-1R [3] [2] | HFD-STZ diabetic mouse model [3] | Decreases blood glucose, insulin, triglycerides; reduces GP and G6Pase activity; improves glucose metabolism [3] |

| Anti-osteoporosis [2] | GLP-1R, ERK, NRF2, ATF4/CHOP, Wnt/β-catenin [2] | DEX-induced OA model rats; MC3T3-E1 cells [2] | Improves trabecular bone damage; promotes ALP activity and mineralization; activates ERK pathway; inhibits mitochondrial apoptosis [2] |

The following diagram illustrates this compound's multi-target mechanisms in rheumatoid arthritis, synthesized from network pharmacology and experimental validation studies:

This compound's multi-target mechanism in rheumatoid arthritis treatment based on network pharmacology and experimental validation [6].

Analytical Methods & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Principle: HPLC with UV detection provides accurate quantification of this compound content in plant materials and biological samples [4].

Sample Preparation:

- Plant Material Processing: Fresh GJ fruits are collected at different developmental stages, freeze-dried, and pulverized into fine powder

- Extraction: Accurately weigh 0.5g of powder, add 50mL of 70% methanol, and sonicate for 30 minutes at room temperature

- Filtration: Pass the extract through a 0.22μm membrane filter prior to injection

HPLC Conditions (based on literature with modifications) [4]:

- Column: C18 reverse phase column (250 × 4.6mm, 5μm)

- Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B) with gradient elution

- Gradient Program: 0-10min: 5% A; 10-30min: 5-20% A; 30-40min: 20-30% A

- Flow Rate: 1.0mL/min

- Detection Wavelength: 238nm

- Column Temperature: 30°C

- Injection Volume: 10μL

Quantification: Prepare this compound standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL for calibration curve construction. The this compound content in samples is calculated based on peak areas and expressed as percentage (w/w) [4].

Transcriptome Sequencing and Analysis

Objective: To identify genes involved in this compound biosynthesis and regulation during fruit development [4].

Methodology:

- RNA Extraction: Isolate total RNA from GJ fruits at different developmental stages using TRIzol reagent

- Library Preparation: Construct cDNA libraries with an insert size of 300-500bp using the Illumina TruSeq RNA Sample Prep Kit

- Sequencing: Perform paired-end sequencing (2×150bp) on Illumina HiSeq platform

- Data Analysis:

- Quality Control: Remove adapters and low-quality reads using Trimmomatic

- De Novo Assembly: Assemble clean reads into transcripts using Trinity software

- Gene Annotation: BLAST sequences against NR, Swiss-Prot, KEGG, and COG databases

- Differential Expression: Identify DEGs using DESeq2 with |log2FC| ≥1 and FDR <0.05

- qRT-PCR Validation: Select key genes for experimental validation using SYBR Green assays

Key Parameters [4]:

- Average of 62,886,875 clean reads per sample

- Q30 percentage: 93.99%

- GC content: 44.46%

- Assembly yielded 298,869 unigenes with average length of 510bp

In Vitro Anti-inflammatory Activity Assessment

Cell Culture: Primary mouse macrophages isolated from BALB/c mice, cultured in DMEM with 10% FBS at 37°C in 5% CO₂ [5] [7].

Treatment Protocol:

- Cell Viability Assay (MTT): Seed cells in 96-well plates (1×10⁴ cells/well), treat with this compound (50-200μg/mL) for 18h, add MTT solution (0.5mg/mL), incubate 4h, dissolve formazan crystals in DMSO, measure absorbance at 570nm [7]

- Cytokine Measurement: Pre-treat cells with this compound (50-200μg/mL) for 1h, stimulate with LPS (1μg/mL) for 18h, collect culture supernatants, measure TNF-α, IL-6, and IL-1β levels using ELISA kits [5] [7]

- Western Blot Analysis: Extract total protein, separate by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, incubate with primary antibodies against TLR4, IκBα, p65, p38, ERK, JNK, and corresponding phospho-proteins, followed by HRP-conjugated secondary antibodies, detect using ECL reagent [5] [7]

- TLR4 Signaling Assay: Culture HEK293 cells co-transfected with mTLR4 and mMD-2, treat with this compound (50-200μg/mL) for 1h, stimulate with LPS (1μg/mL) for 18h, measure IL-8 production by ELISA [7]

The following diagram illustrates the experimental workflow for evaluating this compound's anti-inflammatory effects:

Experimental workflow for evaluating this compound's anti-inflammatory effects in vitro [5] [7].

Pharmacokinetic Profile and Toxicity Assessment

Absorption, Distribution, Metabolism, and Excretion

This compound exhibits varying bioavailability depending on the administration route [3]:

Table: Pharmacokinetic Parameters of this compound in Rat Models

| Parameter | Oral (50 mg/kg) | Intravenous (50 mg/kg) | Intramuscular (8 mg/kg) | Nasal (8 mg/kg) |

|---|---|---|---|---|

| Bioavailability | Not specified | Reference (100%) | 72.69% | 49.54% |

| Distribution Model | One-compartment | One-compartment | One-compartment | Two-compartment |

| Tissue Distribution | Highest in kidney (1.12 ± 0.37 μg/mL) at t~max~ 2h, followed by spleen > liver > heart > lung > brain [3] |

Metabolism: this compound undergoes extensive biotransformation in vivo. Ultrahigh-performance liquid chromatography studies have identified 17 metabolites in plasma and 31 metabolites in urine. The primary metabolic pathway involves hydrolysis of hydroxyl groups followed by taurine, sulfate, and glucuronide conjugation reactions [3].

Excretion: In humans, the majority of this compound elimination occurs through urinary excretion [3].

Toxicity Profile and Safety Considerations

While this compound demonstrates numerous therapeutic benefits, comprehensive toxicity assessments reveal several important safety considerations:

Hepatotoxicity: Studies in rats have shown increased serum alanine aminotransferase and aspartate aminotransferase activities following oral administration of 320 mg/kg body weight. A 2012 study linked this compound hepatotoxicity with oxidative stress, observing decreased total superoxide dismutase activity and increased malondialdehyde concentration in rat livers at doses greater than 574 mg/kg [3]. Repeated dosing studies indicate this compound is safe at dosages of 24.3 mg/kg or less [3].

Nephrotoxicity: Acute nephrotoxicity was observed after oral administration of this compound (1.2 g/kg) in jaundice rats, manifested by increased serum levels of blood urea nitrogen and creatinine [3].

Other Toxic Effects: Long-term oral intake of Chinese herbal liquids containing this compound may contribute to the pathogenesis of idiopathic mesenteric phlebosclerosis [3].

These findings highlight the importance of dose considerations in therapeutic development using this compound, particularly for chronic conditions requiring extended administration.

Conclusion and Research Perspectives

This compound from Gardenia jasminoides Ellis represents a promising multi-target therapeutic agent with diverse pharmacological applications. The comprehensive analysis presented in this technical guide demonstrates its significant potential in drug development, particularly for inflammatory, metabolic, neurodegenerative, and hepatic disorders. The detailed experimental protocols provide researchers with validated methodologies for further investigation.

Future research should focus on several key areas: (1) optimizing extraction and purification methodologies to enhance yield and purity; (2) developing novel synthetic approaches for this compound and its derivatives; (3) conducting well-designed clinical trials to establish dosage regimens and safety profiles in humans; (4) exploring nanocarrier systems to improve bioavailability and reduce potential toxicity; and (5) further elucidating structure-activity relationships to design more potent analogs with improved therapeutic indices.

References

- 1. Updated Pharmacological Effects, Molecular Mechanisms ... [pubmed.ncbi.nlm.nih.gov]

- 2. Updated Pharmacological Effects, Molecular Mechanisms ... [mdpi.com]

- 3. This compound [en.wikipedia.org]

- 4. Elucidation of this compound and Crocin Accumulation and Their ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, from Gardenia jasminoides Ellis, inhibits the ... [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the anti-inflammatory mechanism of this compound ... [nature.com]

- 7. This compound, from Gardenia jasminoides Ellis, inhibits the ... [sciencedirect.com]

- 8. This compound-Rich Gardenia jasminoides Ellis Fruit Extract ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Geniposide: Chemistry, Pharmacology, and Research Methodologies

Introduction and Chemical Profile

Geniposide is a prominent iridoid glycoside, a class of monoterpenoids predominantly found in dicotyledonous plants, with the highest concentrations in Gardenia jasminoides Ellis fruits. This compound and its derivatives represent a significant area of investigation in natural product research and drug discovery due to their diverse pharmacological activities and structural complexity.

- Chemical Classification: this compound belongs to the iridoid glycoside family, characterized by a cyclopentane-fused pyran ring structure (cyclopentanopyran skeleton) with a glucose moiety attached at the C-1 position [1] [2]. Iridoids are acetal derivatives of iridodial and typically exist as 1-O-glucosides in nature [2] [3].

- Structural Features: The core structure consists of a cis-fused cyclopentane and oxygen-containing heterocyclic rings with active functional groups including a hemiacetal structure, hydroxyl groups, and a C-7 double bond that are crucial for its chemical reactivity and biological activity [2] [4].

- Physicochemical Properties: As a glycoside, this compound exhibits high water solubility due to its polar sugar moiety. The compound demonstrates sensitivity to environmental conditions, particularly acidic pH and elevated temperatures, which can hydrolyze the glycosidic bond, potentially reducing bioactivity [1]. The aglycone form (genipin) shows greater lipophilicity [1].

Natural Occurrence and Biosynthesis

Natural Sources and Accumulation Dynamics

This compound is primarily isolated from Gardenia jasminoides Ellis (Rubiaceae family) fruits, though it has been identified in nearly 40 plant species [5] [6]. Research on the 'Linhai No. 1' cultivar reveals dynamic accumulation patterns during fruit development:

Table 1: Accumulation of Bioactive Compounds in G. jasminoides Fruits During Development

| Days After Flowering (DAF) | This compound Content (%) | Crocin Content (%) | Fruit Color |

|---|---|---|---|

| 60 DAF | 2.035 ± 0.004 (peak) | 0.519 ± 0.039 | Bluish green |

| 120 DAF | Decreased | Increasing | Orange-yellow |

| 180 DAF (mature) | Steady | 1.098 ± 0.020 (peak) | Orange-red |

The highest this compound accumulation occurs in young fruits (60 DAF), while crocin (a diterpenoid) peaks in fully matured fruits (180 DAF) [7]. This inverse relationship suggests distinct regulatory mechanisms for these two valuable compounds during fruit development.

Biosynthetic Pathways

The biosynthesis of this compound proceeds through the methylerythritol phosphate (MEP) pathway [1], with several key enzymatic transformations:

Figure 1: Proposed Biosynthetic Pathway of this compound with Key Enzymatic Steps Identified via Transcriptome Analysis

Transcriptome sequencing of G. jasminoides fruits at different developmental stages has identified numerous unigenes encoding key biosynthetic enzymes [7]:

- 50 unigenes encoding 4 key enzymes in this compound biosynthesis

- Key differentially expressed genes including DN67890_c0_g1_i2 encoding GGPS (geranylgeranyl pyrophosphate synthase) show expression patterns consistent with this compound accumulation [7]

The expression levels of these biosynthetic genes correlate with this compound content, providing targets for metabolic engineering and breeding strategies to enhance yield [7].

Pharmacological Activities and Mechanisms of Action

This compound exhibits a multitude of pharmacological effects mediated through interaction with various molecular targets and signaling pathways.

Neuroprotective Effects

Research indicates significant potential for this compound in treating central nervous system disorders:

- Blood-Brain Barrier Permeability: this compound shows limited passive permeability through the BBB but may utilize active transport mechanisms via glucose transporters (GLUT-1) due to its glucose moiety [5].

- Molecular Targets: In silico and in vivo studies demonstrate this compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases [5].

- Oxidative Stress Modulation: In C. elegans models, this compound (1-2 mM) reversed H₂O₂-induced increases in superoxide dismutase (sod-3) expression, indicating modulation of endogenous antioxidant defenses [5].

- Anti-apoptotic Effects: this compound regulates Bax/Bcl-2 protein signaling, reducing neuronal apoptosis, and suppresses overactivation of MAPK signaling in Alzheimer's models, reducing amyloid-β accumulation and improving cholinergic deficits [5].

Hepatoprotective and Metabolic Effects

This compound shows particular promise in treating liver disorders and metabolic conditions:

- Non-Alcoholic Fatty Liver Disease (NAFLD): this compound ameliorates NAFLD through multiple mechanisms including reducing insulin resistance via regulation of IRS-1 and GLUT1, activating the Nrf2/HO-1 signaling pathway to alleviate oxidative stress, enhancing mitochondrial function by inhibiting UCP2-mediated proton leakage, and exerting anti-inflammatory and anti-apoptotic effects [6].

- Hyperuricemia: this compound and its derivatives demonstrate xanthine oxidase (XOD) inhibitory activity, reducing serum uric acid levels. Structural modifications have yielded derivatives with significantly improved potency (IC₅₀ = 1.37 ± 0.26 μM for compound 6c) [4].

- Hepatic Encephalopathy: Network pharmacology and molecular docking studies reveal this compound's multi-target effects on HE, influencing core targets including AKT1, TNF, MTOR, CHUK, and NFKBIA to inhibit inflammatory response, regulate immunity, promote hepatocyte regeneration, and reduce apoptosis [8].

Additional Pharmacological Activities

- Anti-inflammatory Effects: this compound inhibits pro-inflammatory cytokine production and modulates key signaling pathways including NF-κB and MAPK cascades [6] [3].

- Antioxidant Properties: The compound reduces reactive oxygen species (ROS) generation and enhances endogenous antioxidant enzymes including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [5] [3].

- Antidiabetic Effects: this compound enhances glucose-stimulated insulin secretion via GLUT2 upregulation and activates GLP-1 in pancreatic β-cells through PI3K-dependent mechanisms [6].

Analytical Methods and Experimental Protocols

Quantitative Analysis Methods

Table 2: Analytical Techniques for this compound Quantification and Characterization

| Technique | Application | Sample Preparation | Key Parameters |

|---|---|---|---|

| HPLC [7] | Content determination in plant tissues | Fruit extraction with suitable solvent | Quantified 2.035% this compound in G. jasminoides fruits |

| UPLC/ESI-QTOF-MS [9] | Metabolic profiling | Rat urine samples | Identified 10 metabolites of this compound |

| LC-MS/MS [3] | Precise quantification and characterization | Biological fluids or tissue extracts | High sensitivity for pharmacokinetic studies |

| Molecular Docking [5] [8] | Target identification and binding affinity | In silico analysis using protein databases | Predicted binding to XOD, AChE, BChE, and GLUT-1 |

Experimental Protocols

4.2.1 In Vivo Hyperuricemia Model (from [4])

Objective: Evaluate anti-hyperuricemic activity of this compound derivatives.

Methods:

- Animal Model: Hyperuricemia induced in mice using potassium oxonate or adenine and ethambutol.

- Compound Administration: Test compounds administered orally at various doses (e.g., 5, 10, 20 mg/kg for derivatives; this compound at 50-200 mg/kg).

- Sample Collection: Blood collected via retro-orbital bleeding or cardiac puncture after treatment period.

- Parameter Analysis:

- Serum uric acid (SUA) levels measured enzymatically

- XOD activity assessed in liver tissues

- Renal function markers (creatinine, BUN) evaluated

- Inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA

- Kidney histopathology examined after H&E staining

4.2.2 Transcriptome Analysis of Biosynthetic Pathways (from [7])

Objective: Identify genes involved in this compound biosynthesis during fruit development.

Methods:

- Sample Collection: G. jasminoides fruits collected at different developmental stages (60, 90, 120, 150, 180 DAF).

- RNA Extraction: Total RNA isolated using standard kits, quality verified by spectrophotometry and electrophoresis.

- Library Preparation and Sequencing: cDNA libraries prepared and sequenced using Illumina platform.

- Bioinformatic Analysis:

- Raw reads filtered and assembled into unigenes

- Functional annotation against NR, Swiss-Prot, KOG, and KEGG databases

- Differential expression analysis using DESeq2 or edgeR

- Identification of biosynthetic pathway genes (GGPS, G10H, IS, UGTs)

- qRT-PCR Validation: Selected differentially expressed genes validated using quantitative reverse transcription PCR.

Structure-Activity Relationships and Derivatives

Structural modification of this compound has yielded derivatives with enhanced pharmacological properties:

- Key Modification Sites: The glucose moiety, hemiacetal structure, and C-7 double bond represent key targets for chemical modification [4].

- Enhanced Potency: Introduction of hydrophobic groups improves occupation of hydrophobic cavities in target enzymes like XOD, significantly increasing inhibitory activity [4].

- Promising Derivatives: Compound 6c (a this compound derivative) demonstrated potent XOD inhibition (IC₅₀ = 1.37 ± 0.26 μM) and effective reduction of serum uric acid levels in hyperuricemic mice at low doses (5-20 mg/kg) compared to higher doses required for unmodified this compound [4].

Conclusion and Research Perspectives

This compound represents a structurally unique iridoid glycoside with multifaceted pharmacological activities and significant potential for therapeutic development. Current research has elucidated its biosynthetic pathways, molecular targets, and diverse mechanisms of action, particularly in neuroprotection and hepatoprotection.

Future research should focus on:

- Clinical Translation: Despite promising preclinical results, clinical studies on this compound remain limited.

- Structure Optimization: Further structural modification to enhance potency, bioavailability, and reduce potential toxicity.

- Formulation Strategies: Development of novel delivery systems to improve bioavailability and target specificity.

- Combinatorial Therapies: Investigation of this compound in combination with other therapeutic agents for synergistic effects.

References

- 1. Plant iridoids: Chemistry, dietary sources and potential ... [pmc.ncbi.nlm.nih.gov]

- 2. Iridoids: Research Advances in Their Phytochemistry, ... [mdpi.com]

- 3. Multifaceted therapeutic potentials of catalpol, an iridoid ... [link.springer.com]

- 4. Synthesis and biological evaluation of this compound ... [sciencedirect.com]

- 5. In Silico and In Vivo Pharmacological Evaluation of Iridoid ... [pmc.ncbi.nlm.nih.gov]

- 6. A potential herbal component for the future treatment of ... [frontiersin.org]

- 7. Elucidation of this compound and Crocin Accumulation and Their ... [pmc.ncbi.nlm.nih.gov]

- 8. Study on mechanism of iridoid glycosides derivatives from... [journals.lww.com]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

geniposide pharmacokinetics absorption distribution metabolism

Geniposide is a primary bioactive iridoid glycoside found in Gardenia jasminoides Ellis (Fructus Gardeniae) and other plants like Paederia foetida [1] [2]. It exhibits diverse pharmacological activities, including anti-inflammatory, anti-diabetic, hepatoprotective, neuroprotective, and potential antihypertensive effects [1] [3] [2]. Its pharmacokinetic (PK) profile is complex, significantly influenced by physiological conditions, and is crucial for understanding its efficacy and safety profile.

Key Pharmacokinetic Parameters of this compound

The table below summarizes the core quantitative pharmacokinetic parameters of this compound, primarily derived from rodent studies. These parameters provide a foundation for understanding its in vivo behavior.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value in Normal Rats | Value in Type 2 Diabetic Rats | Conditions & Notes |

|---|---|---|---|

| AUC0-t (mg/L·h) | 5.42 ± 1.04 | 16.48 ± 2.91 [1] | After oral administration of Fructus Gardeniae extract (100 mg/kg, containing this compound at 100 mg/kg) [1]. |

| AUC0-∞ (mg/L·h) | 5.94 ± 1.21 | 17.85 ± 1.65 [1] | Same as above. The systemic exposure was significantly increased in diabetic model rats [1]. |

| Cmax (mg/L) | 1.73 ± 0.31 | 3.34 ± 0.42 [1] | Same as above. The peak plasma concentration was significantly higher in diabetic model rats [1]. |

| Tmax (h) | 0.71 ± 0.18 | 0.92 ± 0.14 [1] | Same as above. |

| t1/2 (h) | 4.28 ± 1.01 | 5.83 ± 1.27 [1] | Same as above. The elimination half-life was prolonged in diabetic model rats [1]. |

| CL/F (L/h/kg) | 17.62 ± 3.52 | 5.63 ± 0.52 [1] | Same as above. Apparent clearance was significantly reduced in diabetic model rats [1]. |

| Primary Analytical Method | HPLC with UV detection [1] | - | LLOQ: 7.81 ng/mL; Linear range: 7.81-1000 ng/mL; Precision < 9.14%; Accuracy: 80.1-104.2% [1]. |

Experimental Protocols for Key PK Studies

Protocol: Pharmacokinetic Study in Disease Model Rats

This methodology is critical for investigating how pathological states alter drug disposition [1].

- Animal Model: Type 2 diabetic rats induced by a high-fat diet combined with a low-dose streptozotocin (STZ) injection [1].

- Dosing: Oral administration of Fructus Gardeniae extract (or pure this compound) at a dose of 100 mg/kg [1].

- Sample Collection: Blood samples (approx. 0.3 mL) collected via the orbital venous plexus into heparinized tubes at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) [1].

- Sample Processing: Plasma separated by centrifugation (10,000 g, 10 min, 4°C). Proteins precipitated by vortexing with 3 volumes of acetonitrile for 3 minutes, followed by centrifugation (20,000 g, 15 min). The supernatant is dried under a gentle nitrogen stream, and the residue is reconstituted in the mobile phase for analysis [1].

- Bioanalysis: Quantification using a validated HPLC-UV method [1]. For higher sensitivity, especially for metabolite identification, an LC-MS/MS method can be employed, as demonstrated for the analogous compound Rhein [4].

Protocol: LC-MS/MS Method for Quantification and Metabolite Identification

This protocol, adapted from a study on Rhein, provides a robust framework for analyzing this compound and its metabolites [4].

- Chromatography:

- System: UHPLC system (e.g., Shimadzu).

- Column: ACE BEH C18 column (50 × 2.1 mm, 1.7 µm).

- Mobile Phase: (A) 1 mM ammonium acetate in water; (B) Acetonitrile.

- Gradient: 5% B (0-0.5 min), increased to 37% B (1.5 min), then to 98% B (4.5 min), held (5.0 min), and re-equilibrated to 5% B.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C [4].

- Mass Spectrometry:

- System: Sciex QTrap 4000 with electrospray ionization (ESI).

- Ion Mode: Negative ion mode.

- Data Acquisition: Multiple Reaction Monitoring (MRM).

- Source Temperature: 500°C.

- Spray Voltage: -4500 V [4].

- Sample Preparation: For plasma, use protein precipitation with cold acetonitrile (1:4 v/v) containing an internal standard. Vortex, centrifuge (20,000 g, 15 min), and inject the supernatant [4].

Metabolic Pathways and Hepatoprotective Mechanisms

This compound's metabolic fate and its interactions with key biological pathways are central to its pharmacological effects and potential toxicity. The following diagram illustrates its primary metabolic pathway and the ensuing biological activities.

Diagram 1: this compound's key metabolic pathway and linked hepatoprotective mechanisms, including enterhepatic circulation and signaling pathways.

Clinical Implications and Research Applications

The unique pharmacokinetic properties of this compound have direct implications for its therapeutic use and future drug development.

- Disease-State PK Alterations: The significantly increased AUC and reduced clearance of this compound in type 2 diabetic rats highlight that pathology can dramatically alter PK [1]. This may be due to changes in the expression or activity of metabolic enzymes (e.g., UGTs, CYP450) and transporters (e.g., SGLT1) in diabetic states [1]. This necessitates dose adjustments in specific patient populations.

- Hepatoprotection and Hepatotoxicity - A Dual Effect: this compound demonstrates a "double-edged sword" effect on the liver. It offers hepatoprotection through multiple mechanisms, including activating SIRT1/FXR to ameliorate cholestasis and activating the Nrf2/HO-1 pathway to combat oxidative stress [5]. However, at high doses, it can also induce liver toxicity, which is positively correlated with dosage [5]. This underscores the importance of precise dosing in therapeutic development.

- Rational Drug Design: The PK limitations of natural this compound, such as extensive metabolism, have spurred the design of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations are being employed to design this compound derivatives with improved potency (e.g., as xanthine oxidase inhibitors for hyperuricemia) and optimized ADMET properties [6].

Future Research Directions

Several emerging areas of research are shaping the future understanding of this compound's pharmacokinetics and therapeutic potential.

- Multi-Target Mechanisms in Complex Diseases: Network pharmacology studies suggest this compound exerts effects in rheumatoid arthritis by modulating multiple targets, including STAT1, JAK2, and MMP-9, primarily via pathways like IL-17 and JAK-STAT signaling [3]. Future PK/PD studies should focus on linking plasma concentrations to multi-target engagement.

- Exploration of New Indications: Ongoing research is revealing new potential applications for this compound, such as antihypertensive therapy via activation of the estrogen receptor and diuretic effects [2]. Establishing the PK profile in the context of these new disease targets is a crucial next step.

- Advanced Analytical Techniques: The application of highly sensitive and selective LC-MS/MS methods, capable of simultaneously quantifying this compound and its metabolites, will be essential for detailed human pharmacokinetic studies and understanding the complete metabolic fate [4].

References

- 1. Comparative investigation on the pharmacokinetics of ... [sciencedirect.com]

- 2. Unveiling this compound from Paederia foetida as a potential ... [fjps.springeropen.com]

- 3. Exploring the anti-inflammatory mechanism of this compound ... [nature.com]

- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in ... [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the hepatoprotective effect,... [journals.lww.com]

- 6. Design and screening of novel this compound derivatives as ... [sciencedirect.com]

geniposide neuroprotective effects Alzheimer's disease

Mechanisms of Neuroprotective Action

Geniposide targets several core pathological pathways of Alzheimer's disease (AD). The table below summarizes the key mechanisms and supporting evidence.

| Mechanism of Action | Experimental Model | Key Findings / Outcomes | Citations |

|---|---|---|---|

| Reduction of Amyloid-β (Aβ) Pathology | APP/PS1 transgenic mice | ↓ Aβ plaque deposition; ↓ soluble Aβ1-40 and Aβ1-42 levels; enhanced autophagy (↑ LC3-II, ↑ Beclin1) [1]. | [1] |

| Activation of GLP-1 Receptor Signaling | In vitro models; AD animal models | Identified as a GLP-1R agonist; linked to promoting neurite outgrowth and neuroprotective effects [2]. | [2] |

| Inhibition of mTOR & Induction of Autophagy | APP/PS1 transgenic mice | Downregulation of mTOR signaling led to enhanced autophagy and clearance of Aβ [1]. | [1] |

| Protection of Mitochondrial Function | Primary cortical neurons; Aβ-induced toxicity | Attenuated Aβ-induced neuronal apoptosis; restored ATP, mitochondrial membrane potential, cytochrome c oxidase activity; reduced ROS [3]. | [3] |

| Promotion of Axonal Mitochondrial Trafficking & Synaptic Protection | Cultured hippocampal neurons; APP/PS1 mice | Improved mitochondrial density, length, and motility in axons; reversed synaptic loss and spine density abnormalities [4]. | [4] |

| Activation of PINK1/Parkin Mitophagy | HT22 mouse hippocampal cell line | Safeguarded against Aβ-induced damage by activating mitophagy via the PINK1/Parkin pathway [5]. | [5] |

These mechanisms are interconnected. The following diagram outlines the primary signaling pathways through which this compound is thought to confer its neuroprotective effects.

Key neuroprotective pathways of this compound in Alzheimer's models.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited literature.

| Protocol Aspect | Key Details | Citations |

|---|---|---|

| Commonly Used Models | In vivo: APP/PS1 double-transgenic mice. In vitro: Primary cortical/hippocampal neurons from C57BL/6 mice; HT22 hippocampal cell line. | [1] [4] [3] |

| Compound Preparation & Dosing | Source: Often purchased from National Institute for Control of Pharmaceutical Products (China), purity >98%. In vivo dosing: 50 mg/kg/day via intragastric administration for 8 weeks to 3 months. In vitro dosing: Typical range of 10-100 µM. | [1] [4] [3] |

| Key Behavioral Assessments | Morris Water Maze (MWM): Tests spatial learning/memory (escape latency, path length, time in target quadrant). Novel Object Recognition (NOR): Assesses recognition memory (discrimination index). | [1] |

| Pathological & Biochemical Analyses | Immunohistochemistry: To quantify Aβ plaque load and protein localization in brain sections. ELISA: To measure soluble Aβ1-40 and Aβ1-42 levels. Western Blot: To analyze protein expression (e.g., p-mTOR, mTOR, LC3-II, Beclin1). Mitochondrial Assays: Measures of ATP, ROS, membrane potential (JC-1, DCFH-DA), cytochrome c release. | [1] [3] |

| Aβ Oligomer Preparation | Synthetic Aβ1-42 peptide dissolved in HFIP, aliquoted, dried, then resuspended in DMSO and diluted in buffer (e.g., PBS or F12) to 100 µM. Incubated at 4°C for 24 hours to form oligomers. | [4] [3] |

Bioavailability and Research Outlook

A key challenge for the therapeutic development of this compound is its poor stability and low oral bioavailability [6]. Recent research shows that forming complexes with heat-treated soybean protein isolate (HSPI) can double its oral bioavailability by improving stability [6]. Future work should focus on optimizing delivery systems and further validating its efficacy and safety in advanced preclinical models.

References

- 1. This compound-mediated protection against amyloid deposition ... [pmc.ncbi.nlm.nih.gov]

- 2. of Neuroprotective on effects ' this compound ... Alzheimer s disease [pubmed.ncbi.nlm.nih.gov]

- 3. Induced Neurotoxicity through a Mitochondrial Pathway [journals.plos.org]

- 4. This compound Alleviates Amyloid-Induced Synaptic Injury by ... [frontiersin.org]

- 5. This compound effectively safeguards HT22 cells against Aβ ... [sciencedirect.com]

- 6. The physical and chemical properties of complexes ... [pubmed.ncbi.nlm.nih.gov]

Geniposide Activation of the Nrf2 Pathway: Molecular Mechanisms and Therapeutic Potential

Then, I will now begin writing the main body of the paper.

Introduction to Geniposide and the Nrf2 Pathway

This compound is a naturally occurring iridoid glycoside that serves as one of the primary bioactive components in Gardenia jasminoides Ellis, a traditional medicinal plant with a long history of use in Chinese, Japanese, and Korean medicine [1] [2]. This compound has attracted significant scientific interest due to its multifaceted pharmacological properties, particularly its potent antioxidant and anti-inflammatory effects. With a molecular formula of C₁₇H₂₄O₁₀ and a molecular weight of 388.37 g/mol, this compound features a characteristic cyclopentanopyran skeleton that underlies its biological activities [3]. Modern pharmacological research has revealed that this compound exhibits therapeutic potential in various disease models, including neurodegenerative disorders, diabetes and its complications, cardiovascular diseases, liver conditions, and inflammatory bowel diseases [2] [4] [5].

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents one of the most critical cellular defense mechanisms against oxidative stress and inflammation. Under physiological conditions, Nrf2 is constitutively bound to its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for ubiquitination and proteasomal degradation, thereby maintaining low basal levels of Nrf2 activity [6]. However, when cells encounter oxidative stress or are exposed to Nrf2-activating compounds, this interaction is disrupted, allowing Nrf2 to accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, initiating the transcription of a comprehensive network of antioxidant and detoxification enzymes [6] [7]. This coordinated transcriptional program enables cells to maintain redox homeostasis and mitigate oxidative damage, positioning the KEAP1-Nrf2-ARE pathway as a central regulator of cellular defense mechanisms.

Molecular Mechanisms of Nrf2 Activation by this compound

KEAP1-Nrf2 Interaction and Disruption by this compound

The molecular mechanism by which this compound activates the Nrf2 pathway involves direct interaction with the KEAP1 protein, thereby preventing Nrf2 degradation. Advanced experimental techniques including drug affinity responsive target stability (DARTS) assays, immunoprecipitation studies, and molecular docking analyses have demonstrated that this compound binds directly to KEAP1, effectively disrupting the KEAP1-Nrf2 protein complex [1]. This interaction occurs through this compound's engagement with specific binding pockets on the KEAP1 protein, particularly in the Kelch domain that normally interacts with Nrf2. By occupying this domain, this compound sterically hinders the association between KEAP1 and Nrf2, resulting in decreased ubiquitination and proteasomal degradation of Nrf2 [1] [7].

The consequence of this KEAP1-Nrf2 dissociation is the stabilization and accumulation of Nrf2 protein within the cell. Once liberated from KEAP1-mediated repression, Nrf2 translocates to the nucleus where it forms a heterodimer with small Maf proteins and binds to ARE sequences in the regulatory regions of target genes [6] [1]. This binding initiates the transcription of a comprehensive array of cytoprotective genes, including those encoding phase II detoxification enzymes and antioxidant proteins. The ability of this compound to directly target KEAP1 represents a sophisticated mechanism of Nrf2 pathway activation that differs from indirect activators that function primarily through oxidative stress induction.

Downstream Antioxidant Gene Expression

This compound-mediated Nrf2 activation results in the coordinated upregulation of a broad spectrum of antioxidant and cytoprotective genes. Among the most significantly induced genes are:

Heme oxygenase-1 (HO-1): This enzyme catalyzes the rate-limiting step in heme degradation, producing biliverdin (later converted to bilirubin), carbon monoxide, and free iron. Both biliverdin and bilirubin possess potent antioxidant properties, while carbon monoxide exhibits anti-inflammatory and cytoprotective effects [8] [2] [4].

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 protects cells against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones, thereby preventing their participation in redox cycling and subsequent generation of reactive oxygen species (ROS) [7] [5].

Superoxide dismutase (SOD): This metalloenzyme facilitates the conversion of superoxide radicals into hydrogen peroxide and oxygen, serving as a first line of defense against ROS [6] [9].

Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes work in concert to detoxify hydrogen peroxide, with catalase converting H₂O₂ to water and oxygen, and glutathione peroxidase reducing H₂O₂ and lipid hydroperoxides using glutathione as a cofactor [6] [9] [2].

Glutathione S-transferases (GSTs): This enzyme family conjugates glutathione to electrophilic compounds, enhancing their solubility and facilitating excretion, thereby protecting against electrophilic stress and xenobiotic toxicity [6] [7].

The induction of this comprehensive antioxidant network enables this compound to significantly enhance the cellular capacity to neutralize ROS and maintain redox homeostasis under pathological conditions characterized by oxidative stress.

Therapeutic Applications and Experimental Evidence

Table 1: Quantitative Evidence of this compound's Effects Across Disease Models

| Disease Model | Dosage/Concentration | Key Findings | Nrf2 Pathway Markers |

|---|---|---|---|

| Ulcerative Colitis [1] | 20-60 mg/kg (in vivo); 25-100 μM (in vitro) | Ameliorated disease activity index; reduced colon shortening; inhibited NF-κB activation | ↑ Nrf2 nuclear translocation; ↑ HO-1 expression |

| Diabetic Retinopathy [8] | 50 mg/kg (in vivo); 25-200 μg/mL (in vitro) | Suppressed ROS accumulation; reduced Müller cell activation; decreased inflammatory cytokines | ↑ Nrf2 transcriptional activity; ↓ oxidative stress markers |

| Parkinson's Disease [5] | 25-50 mg/kg (in vivo) | Improved motor function; protected dopaminergic neurons; increased neurotransmitter levels | ↑ Nrf2 nuclear translocation; ↑ HO-1, NQO1 |

| Hepatic Steatosis [9] [10] | 400-800 mg/kg diet (in vivo) | Reduced lipid deposition; decreased triglyceride levels; enhanced antioxidant capacity | ↑ Hepatic Nrf2 activity; ↑ SOD, CAT, GPx |

| Sepsis-related Injury [6] | N/A (mechanistic review) | Attenuated inflammatory responses; reduced organ damage; improved survival | Enhanced Nrf2-mediated antioxidant response |

Table 2: Nrf2-Dependent Antioxidant Enzymes Induced by this compound

| Enzyme | Function | Experimental Model | Fold Change/Effect |

|---|---|---|---|

| HO-1 [8] [4] [5] | Heme degradation; antioxidant, anti-inflammatory | Diabetic retinopathy, Parkinson's disease, Liver diseases | Significant upregulation |

| NQO1 [7] [5] | Quinone detoxification; prevents redox cycling | Parkinson's disease, Ulcerative colitis | Increased activity |

| SOD [6] [9] | Superoxide radical dismutation | Turbot model, Sepsis models | Enhanced activity |

| CAT [6] [9] | Hydrogen peroxide decomposition | Turbot model, Sepsis models | Increased levels |

| GPx [9] [2] | Reduction of hydroperoxides using glutathione | Turbot model, Diabetes models | Enhanced activity |

| GST [6] [7] | Glutathione conjugation; detoxification | Ulcerative colitis, Sepsis models | Upregulated expression |

Gastrointestinal Protection

In the context of inflammatory bowel disease, particularly ulcerative colitis, this compound has demonstrated remarkable protective effects through Nrf2 pathway activation. In a dextran sulfate sodium (DSS)-induced colitis mouse model, this compound administration (20-60 mg/kg) significantly ameliorated disease severity as evidenced by reduced disease activity index scores, prevention of colon shortening, and improved histological parameters [1] [7]. Mechanistically, this compound treatment enhanced Nrf2 nuclear translocation and subsequent upregulation of HO-1 expression in colonic tissues. Furthermore, this compound suppressed the activation of the pro-inflammatory NF-κB pathway and reduced the expression of inflammatory cytokines including IL-6, IL-1β, and TNF-α [1]. The critical dependence on Nrf2 for these protective effects was confirmed through experiments showing that the specific Nrf2 inhibitor ML385 completely abolished this compound's anti-inflammatory benefits in LPS-challenged colonic epithelial cells [1].

Neuroprotective Effects

This compound has shown significant promise in protecting against neurodegenerative processes, particularly in experimental models of Parkinson's disease (PD). In a rotenone-induced PD mouse model, this compound administration (25-50 mg/kg) markedly improved motor function deficits, preserved dopaminergic neurons in the substantia nigra, and restored striatal neurotransmitter levels [5]. These beneficial effects were associated with enhanced Nrf2 nuclear translocation and increased expression of downstream antioxidant proteins including HO-1 and NQO1 in brain tissues. Additionally, this compound was found to modulate the mTOR signaling pathway, contributing to its anti-apoptotic effects on neuronal cells [5]. The compound's ability to simultaneously activate Nrf2-mediated antioxidant defenses and regulate mTOR-dependent cell survival pathways positions it as a promising multi-target therapeutic candidate for neurodegenerative disorders characterized by oxidative stress.

Metabolic and Hepatic Protection

In diabetic retinopathy models, this compound effectively counteracted hyperglycemia-induced oxidative stress and inflammation. Using both primary cultured mouse retinal Müller cells and C57BL/6 mice, researchers demonstrated that this compound (50 mg/kg in vivo; 25-200 μg/mL in vitro) inhibited ROS accumulation, suppressed NF-κB activation, reduced Müller cell activation, and decreased secretion of inflammatory cytokines [8]. These effects were predominantly mediated through the Nrf2 pathway, with the GLP-1 receptor antagonist Exendin (9-39) abolishing this compound's protective effects, suggesting involvement of the GLP-1R signaling in Nrf2 activation [8]. Similarly, in aquatic models using turbot fish, dietary this compound supplementation (400-800 mg/kg feed) significantly enhanced antioxidant capacity as evidenced by increased plasma superoxide dismutase levels and reduced malondialdehyde content, while also improving resistance to ammonia stress [9] [10].

Experimental Protocols for Assessing this compound's Activity

In Vitro Methodologies

Cell Culture and Treatment: For evaluating this compound's effects on intestinal inflammation, human colonic epithelial cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1]. Cells are pretreated with this compound at varying concentrations (typically 25-100 μM) for 2-4 hours prior to induction of inflammation with lipopolysaccharide (LPS) at 1 μg/mL for 24 hours. To verify Nrf2 dependency, additional experiments include pretreatment with the specific Nrf2 inhibitor ML385 (5 μM) for 1 hour before this compound administration [1].

Molecular Target Identification: The direct interaction between this compound and KEAP1 can be confirmed using several complementary approaches. The Drug Affinity Responsive Target Stability (DARTS) assay involves incubating cell lysates with this compound (100 μM) or vehicle control for 1 hour at room temperature, followed by proteolysis with pronase (1:1000-1:4000 dilution) for 30 minutes at room temperature [1]. The reaction is terminated by adding SDS-PAGE loading buffer, and samples are analyzed by Western blotting using anti-KEAP1 antibodies. Increased KEAP1 stability in the this compound-treated group indicates direct binding. Immunoprecipitation assays are performed to evaluate the effect of this compound on KEAP1-Nrf2 interaction. Cells are treated with this compound (50 μM) for 6 hours, lysed, and incubated with anti-KEAP1 antibody overnight at 4°C, followed by protein A/G agarose beads for 2-4 hours [1]. Beads are collected, washed, and subjected to Western blot analysis using anti-Nrf2 antibodies to assess disruption of the KEAP1-Nrf2 complex. Molecular docking studies provide structural insights into the binding mechanism between this compound and KEAP1, typically performed using docking software such as AutoDock Vina with the crystal structure of the KEAP1 Kelch domain (PDB ID: 4L7B) [1].

In Vivo Methodologies

Colitis Model: Ulcerative colitis is induced in C57BL/6 mice (8-10 weeks old) by administering 2.5-3.5% dextran sulfate sodium (DSS) in drinking water for 7 days [1] [7]. This compound (20-60 mg/kg) or vehicle control is administered daily by oral gavage throughout the experiment. Disease activity index (combining weight loss, stool consistency, and bleeding) is assessed daily. After sacrifice, colon length is measured as a marker of inflammation, and colonic tissues are collected for histological analysis (H&E staining), Western blotting (Nrf2, HO-1, NF-κB pathway components), and quantitative PCR (inflammatory cytokines) [1].

Parkinson's Disease Model: The rotenone-induced PD model is established in male C57BL/6 mice (20-25 g) by subcutaneous administration of rotenone (2.5 mg/kg) dissolved in carboxymethyl cellulose daily for 4-6 weeks [5]. This compound (25-50 mg/kg) is administered intraperitoneally daily throughout the rotenone treatment period. Motor function is evaluated using behavioral tests including the challenging beam traversal, spontaneous activity in the cylinder, and adhesive removal tests [5]. After sacrifice, brain tissues are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, Western blotting for Nrf2 pathway proteins and apoptotic markers, and HPLC for dopamine and metabolite measurements.

Sample Analysis: Tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors for protein extraction [5]. Nuclear and cytoplasmic fractions are separated using commercial kits for assessment of Nrf2 translocation. Western blotting is performed using standard protocols with primary antibodies against Nrf2, KEAP1, HO-1, NQO1, NF-κB p65, phospho-NF-κB p65, IκBα, and appropriate secondary antibodies. RNA is extracted for qPCR analysis of antioxidant and inflammatory genes, while oxidative stress markers (MDA, GSH, SOD activity) are measured using commercial assay kits according to manufacturers' instructions [1] [5].

Nrf2 Signaling Pathway Activation Diagram

Diagram 1: Molecular mechanism of Nrf2 pathway activation by this compound. Under normal conditions, KEAP1 binds Nrf2, promoting its ubiquitination and degradation. This compound directly binds KEAP1, disrupting this interaction and enabling Nrf2 nuclear translocation to activate antioxidant gene expression.

The diagram above illustrates the dual pathway of Nrf2 regulation under normal conditions and following this compound treatment. Under basal conditions, cellular Nrf2 is continuously targeted for degradation through its association with KEAP1, which acts as a substrate adaptor for Cullin 3-based E3 ubiquitin ligase [6] [7]. This interaction maintains Nrf2 at low levels, allowing for rapid response to oxidative stress. This compound directly binds to specific cysteine residues in the KEAP1 protein, particularly in the BTB and Kelch domains, inducing a conformational change that disrupts KEAP1's ability to target Nrf2 for ubiquitination [1]. The stabilized Nrf2 then translocates to the nucleus through the nuclear pore complex via a mechanism dependent on nuclear localization signals in the Nrf2 protein.

Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to ARE sequences in the regulatory regions of target genes [6] [7]. This binding recruits transcriptional coactivators and the basal transcription machinery, initiating the transcription of genes containing ARE sequences in their promoters. The resulting antioxidant enzymes work in concert to neutralize reactive oxygen species, enhance cellular reducing capacity, and promote the detoxification of electrophilic compounds, collectively restoring redox homeostasis in cells under oxidative stress.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential and guiding dosage regimen design. After oral administration, this compound is poorly absorbed in its parent form, with its bioavailability significantly influenced by transformations by intestinal microbiota [2] [4]. The compound serves as a substrate for β-glucosidase enzymes produced by various bacterial species in the gut, including Klebsiella pneumoniae, Bacteroides fragilis, Lactobacillus fermentum, and Escherichia coli, which hydrolyze this compound to its aglycone form, genipin [2]. This conversion is crucial for this compound's biological activity, as genipin demonstrates enhanced membrane permeability and increased pharmacological effects compared to the parent compound.

The transport mechanisms of this compound involve P-glycoprotein (P-gp)-mediated efflux, which limits its intestinal absorption [2]. Studies have shown that verapamil, a P-gp inhibitor, can increase this compound absorption by approximately 2.4-fold, suggesting that co-administration with P-gp inhibitors or formulation approaches that overcome this efflux mechanism could significantly improve this compound's oral bioavailability [2]. Additionally, the formation of inclusion complexes with hydroxypropyl-β-cyclodextrin has been shown to enhance both the solubility and intestinal absorption of genipin by inhibiting P-gp efflux transport [2].

Following absorption, this compound is distributed to various tissues, with particularly high concentrations observed in the liver and kidneys, reflecting its tissue tropism and potential for treating hepatic disorders [4]. Despite the conversion to genipin in the intestine, plasma concentrations of genipin remain considerably lower than those of this compound, likely due to genipin's high reactivity with proteins and amino acids, leading to rapid metabolism and elimination [2]. This complex pharmacokinetic profile underscores the importance of considering biotransformation processes and delivery strategies when developing this compound-based therapeutics.

Conclusion and Future Perspectives

The comprehensive research conducted on this compound firmly establishes its role as a potent activator of the Nrf2 pathway with significant therapeutic potential across multiple disease models. Through its direct interaction with KEAP1, this compound stabilizes Nrf2 and enhances the transcription of a comprehensive network of antioxidant and cytoprotective genes, enabling cells to combat oxidative stress and inflammation more effectively. The multi-faceted nature of this compound's activity, impacting various pathological processes including neuroinflammation, metabolic dysregulation, gastrointestinal damage, and hepatic stress, positions it as a promising candidate for drug development.

References

- 1. This compound ameliorates dextran sulfate sodium-induced ... [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidative Property and Molecular Mechanisms Underlying ... [pmc.ncbi.nlm.nih.gov]

- 3. Simple and effective large-scale preparation of this compound ... [sciencedirect.com]

- 4. Research progress on the hepatoprotective effect,... [journals.lww.com]

- 5. This compound protects against neurotoxicity in mouse models ... [sciencedirect.com]

- 6. Nrf2 and its signaling pathways in sepsis and its complications [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates dextran sulfate sodium-induced ... [sciencedirect.com]

- 8. This compound Attenuates Hyperglycemia-Induced Oxidative ... [pmc.ncbi.nlm.nih.gov]

- 9. Dietary this compound supplementation could enhance hepatic ... [pmc.ncbi.nlm.nih.gov]

- 10. Dietary this compound supplementation could enhance ... [sciencedirect.com]

Geniposide Treatment Concentrations in Cell Culture

The table below summarizes effective in vitro concentrations of Geniposide (Gen/GE/GP) for different cell types and research applications, as reported in recent scientific literature.

| Cell Type / Model | Research Application | Effective Concentrations | Key Findings / Mechanisms |

|---|---|---|---|

| RAW264.7 Macrophages [1] [2] | Anti-inflammatory; Macrophage polarization | 5, 10, 20 µM [1]; 10, 25, 50 µM [2] | Promoted polarization to anti-inflammatory M2 phenotype via PPARγ activation [1]; Inhibited NO, H₂O₂, Ca²⁺, and pro-inflammatory cytokines via calcium pathway [2]. |

| HK-2 Human Renal Tubular Epithelial Cells [3] | Anti-fibrotic effects | 10, 25, 50 µM | Attenuated TGF-β1-induced fibrosis; Inhibited PI3K/AKT signaling pathway [3]. |

| Human Umbilical Vein Endothelial Cells (HUVECs) [4] | Protection against oxidative stress & apoptosis | 25, 50 µM (in combination with Notoginsenoside R1) | Inhibited H₂O₂-induced inflammation and apoptosis via AMPK/mTOR/Nrf2 pathway [4]. |

| MC3T3-E1 Osteoblasts [5] | Osteoblast differentiation under glucocorticoid stress | 10, 25 µM | Ameliorated DEX-induced cholesterol accumulation and promoted differentiation via GLP-1R/AMPK/SREBP2 pathway [5]. |

| RA-FLS Fibroblast-like Synoviocytes [6] | Rheumatoid Arthritis (Anti-proliferation) | Not explicitly stated in summary, but inhibited proliferation dose-dependently | Inhibited cell proliferation; Reduced pro-inflammatory cytokines (IL-17, IL-8, TNF-α, MMPs); Modulated JAK-STAT pathway [6]. |

| HEK293 Cells [1] | Luciferase reporter assay (mechanism study) | Used in context of specific assay | Used to detect PPARγ activity in mechanistic studies [1]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound in cell culture, which you can adapt for your research.

Protocol 1: Anti-inflammatory & Macrophage Polarization in RAW264.7 Cells

This protocol is adapted from studies investigating this compound's effects on inflammation and macrophage polarization [1] [2].

- Cell Line: Mouse leukemic monocyte macrophage (RAW264.7).

- Culture Conditions: Dulbecco’s Modified Eagle Medium (DMEM) with 10% FBS, penicillin (100 U/mL), and streptomycin (100 U/mL) at 37°C with 5% CO₂ [1].

- Treatment Procedure:

- Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for immunofluorescence).

- Pre-treatment (for antagonist studies): To investigate specific mechanisms (e.g., PPARγ involvement), pre-treat cells with an antagonist like GW9662 (5 µM) for 1 hour [1].

- This compound & Stimulation: Treat cells with this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 24 hours). For inflammation studies, co-stimulate with LPS (e.g., 100 ng/mL) to induce an inflammatory response [2].

- Positive Control: Include a positive control group, such as Rosiglitazone (10 µM), a known PPARγ agonist [1].

- Key Assays:

- Cell Viability: CCK-8 assay. Incubate with CCK-8 reagent for 2 hours at 37°C and measure OD at 450 nm [1].

- Gene Expression: RT-qPCR for M1/M2 markers (e.g., iNOS, CD163, IL-10, Arg-1) and pathway targets (e.g., PPARγ, CD36, ABCG1). Use GAPDH as an endogenous control [1].

- Protein Expression: Immunofluorescence staining for iNOS and Arg-1 [1], or Western Blot for pathway proteins (e.g., p-PPARγ, PPARγ) [1].

- Cytokine & NO Production: Multiplex cytokine assay/Griess reagent assay to measure NO and cytokines (e.g., IL-6, TNF-α, MCP-1) [2].

Protocol 2: Anti-fibrotic Effects in Renal Tubular Epithelial (HK-2) Cells

This protocol is based on research into this compound's role in alleviating renal fibrosis [3].

- Cell Line: Human renal tubular epithelial (HK-2) cells.

- Fibrosis Model: Stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) to induce a fibrotic phenotype.

- Treatment Procedure:

- Cell Seeding: Seed HK-2 cells in culture plates.

- This compound Treatment: Pre-treat or co-treat cells with this compound (e.g., 10, 25, 50 µM) for 24-72 hours in the presence of TGF-β1.

- Pathway Inhibition: To confirm mechanism, use a specific pathway inhibitor like LY294002 (PI3K/AKT inhibitor) in a separate group [3].

- Key Assays:

- Gene & Protein Expression: RT-qPCR and Western Blotting to analyze fibrosis markers (e.g., α-SMA, Collagen I) and key pathway genes (e.g., AKT1, MMP9, BCL2) and proteins (e.g., p-AKT, AKT) [3].

Signaling Pathways of this compound Action

The diagram below synthesizes the primary molecular mechanisms of this compound identified from the search results, illustrating its multi-target and multi-pathway nature.

Diagram: Key Signaling Pathways Mediating the Effects of this compound. this compound exerts its diverse pharmacological effects by interacting with multiple cellular targets, including PPARγ, GLP-1R, and various signaling pathways such as AMPK, PI3K/AKT, JAK-STAT, and calcium signaling, leading to anti-inflammatory, anti-fibrotic, and other therapeutic outcomes [1] [6] [3].

Critical Considerations for Experimental Design

- Cell Viability Testing: Always perform a cell viability assay (e.g., CCK-8, MTT) when using a new cell line or a new batch of this compound to rule out cytotoxicity. The cited studies confirmed no cytotoxicity at the effective concentrations used [1] [2].

- Solvent and Controls: this compound is often dissolved in DMSO or ethanol. Ensure the final solvent concentration is low (e.g., <0.1%) and include a vehicle control group in all experiments.

- Mechanistic Validation: Use specific pharmacological agonists/antagonists (e.g., GW9662 for PPARγ, LY294002 for PI3K/AKT) or genetic approaches (e.g., siRNA) to confirm the involvement of a suspected pathway [1] [3].

References

- 1. This compound Stabilized Atherosclerosis Plaque by Induced ... [pmc.ncbi.nlm.nih.gov]

- 2. Alleviative Effect of this compound on Lipopolysaccharide- ... [mdpi.com]

- 3. Analysis of the potential biological mechanisms of this compound ... [bmcpharmacoltoxicol.biomedcentral.com]

- 4. This compound Combined With Notoginsenoside R1 ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound ameliorates cholesterol accumulation and ... [josr-online.biomedcentral.com]

- 6. Exploring the anti-inflammatory mechanism of this compound ... [nature.com]

Geniposide in MI/RI Research: Mechanisms and Experimental Models

Extensive preclinical studies have established that Geniposide (GEN), an iridoid glycoside derived from Gardenia jasminoides, alleviates MI/RI through multi-target mechanisms. The table below summarizes the core protective mechanisms and primary experimental models identified in recent literature.

| Key Mechanism of Action | Experimental Model(s) | Key Findings/Pathways Involved |

|---|---|---|

| Inhibition of TLR4/NF-κB Inflammation [1] [2] | SD rats; 50, 100, 150 mg/kg GEN (i.p.) for 7 days pre-MI/RI [1]. | ↓ TLR4, MyD88, p-NF-κB protein expression; ↓ Serum CK-MB, LDH; ↓ Myocardial infarct size; ↓ Oxidative stress (↑ SOD, ↓ MDA) [1]. |

| Suppression of NLRP3 Inflammasome & Pyroptosis [3] | C57BL/6J mice; NRVMs & H9c2 cells; GEN (≥98% purity) pre- and post-treatment [3]. | Activates AMPK signaling; ↓ TXNIP, NLRP3, ASC, cleaved caspase-1, N-GSDMD; ↓ IL-1β, IL-18; Improves myocardial energy metabolism [3]. |

| Modulation of Gut-Brain Axis [4] | C57BL/6J mice; 50 mg/kg GEN (p.o.) for 60 days post-MI [4]. | Alters gut microbiota β-diversity & SCFAs; reduces intestinal & PVN brain inflammation; suppresses sympathetic hyperactivity [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for key in vivo and in vitro experiments, compiled from the cited research.

In Vivo Rat Model of MI/RI

This protocol is adapted from a study investigating the TLR4/NF-κB pathway [1].

- Animal Model: Male Sprague-Dawley (SD) rats (200-220 g).

- GEN Pretreatment: GEN is dissolved in saline and administered via intraperitoneal injection at doses of 50, 100, or 150 mg/kg once daily for seven consecutive days before MI/RI surgery [1].

- MI/RI Surgery:

- Anesthesia: Induce and maintain anesthesia with inhaled isoflurane [1].

- Intubation & Ventilation: Perform tracheal intubation and connect the animal to a rodent ventilator (tidal volume: 8 mL; respiratory rate: 60 beats/min) [1].

- Thoracotomy: Conduct a left thoracotomy between the ribs to expose the heart [1].

- LAD Coronary Artery Ligation: Identify the Left Anterior Descending (LAD) coronary artery. Place a silk suture (e.g., 6-0) around the LAD 1-2 mm below the left auricle, with a small polyethylene tube placed alongside the vessel. Tighten the suture to occlude the artery [1].

- Ischemia: Confirm successful ischemia by observing blanching of the left ventricular anterior wall. Maintain ischemia for 30 minutes [1].

- Reperfusion: Loosen and remove the suture to allow coronary blood reflow. Confirm successful reperfusion by visible hyperemia. Maintain reperfusion for 120 minutes [1].

- Sham Group Control: Undergo the same surgical procedure except for the final LAD ligation [1].

- Sample Collection: After reperfusion, collect blood serum for biomarker analysis (CK-MB, LDH) and harvest heart tissue for infarct size measurement (TTC staining), histology (H&E staining), and molecular analysis (Western blot, etc.) [1].

In Vivo Mouse Model of MI

This protocol is used for long-term studies, such as those examining the gut-brain axis [4].

- Animal Model: Male C57BL/6J mice (8-10 weeks old).

- GEN Treatment: Administer GEN (50 mg/kg/day) dissolved in saline via oral gavage (0.2 mL volume) for 60 consecutive days following MI surgery [4].

- MI Surgery (Permanent Ligation):

- Anesthesia and Preparation: Similar to the rat model, using isoflurane [4].

- LAD Ligation: The LAD is permanently ligated with a 6-0 suture approximately 2 mm below the pulmonary artery conus. Successful ligation is confirmed by ST-segment elevation on ECG and paleness of the left ventricular anterior wall [4].

- Assessment: Cardiac function is assessed via echocardiography at the end of the study. Tissues (heart, colon, brain PVN) are collected for histological and molecular analysis [4].

In Vitro Hypoxia/Reoxygenation (H/R) Model

This cellular model is used to probe molecular mechanisms in a controlled environment [3].

- Cell Lines: Neonatal Rat Ventricular Myocytes (NRVMs) or H9c2 cardiomyoblasts.

- GEN Treatment: Cells are pretreated with GEN (e.g., at varying concentrations) for a set period (e.g., 2 hours) before the H/R insult [3].

- H/R Protocol:

- Hypoxia: Place cells in a sealed hypoxia chamber filled with a gas mixture (e.g., 94% N₂, 5% CO₂, 1% O₂) or use a chemical hypoxia mimetic. Maintain cells under hypoxic conditions for several hours (e.g., 4-6 hours) [3].

- Reoxygenation: Replace the culture medium and return the cells to a normal oxygen incubator (e.g., 95% air, 5% CO₂) for a reoxygenation period (e.g., 2-6 hours) [3].

- Pharmacological Inhibition: To validate mechanism, use specific agonists (e.g., AICAR for AMPK) or antagonists (e.g., Compound C for AMPK) in conjunction with GEN treatment [3].

- Downregulation Techniques: Employ siRNA or shRNA to knock down key genes like TXNIP or NLRP3 to confirm their role in the pathway [3].

- Endpoint Assays: Cell viability, LDH release, caspase-1 activity, ROS production, ELISA for IL-1β/IL-18, Western blot for pathway proteins, and immunofluorescence [3].

Quantitative Data Summary

The following table consolidates key quantitative outcomes from this compound studies, providing a clear overview of its efficacy.

| Experimental Measure | GEN Treatment Effect | Notes & Dosage Context |

|---|---|---|

| Infarct Size | Significant reduction [1] [3] | Measured by TTC staining. |

| Serum CK-MB | Decreased levels [1] | Indicator of myocardial damage. |

| Serum LDH | Decreased levels [1] | Indicator of cell death. |

| SOD Activity | Enhanced [1] | Key antioxidant enzyme. |

| MDA Level | Reduced [1] | Marker of lipid peroxidation/oxidative stress. |

| EF / FS | Improved [4] [3] | Echocardiographic measures of cardiac function. |

| Apoptotic Cells | Reduced (TUNEL+) [1] | In heart tissue. |

| Inflammatory Factors (IL-1β, IL-18) | Reduced levels [3] | In heart tissue and serum. |

Visualization of Key Signaling Pathways

The DOT language scripts below generate diagrams for the primary cardioprotective mechanisms of this compound. You can render these scripts using Graphviz to create clear pathway visuals for presentations or publications.

Diagram 1: GEN Inhibits TLR4/NF-κB Inflammatory Signaling

This diagram illustrates the pathway by which this compound inhibits the TLR4/MyD88/NF-κB signaling axis to reduce inflammation [1] [2].

Diagram 2: GEN Activates AMPK to Suppress NLRP3 Pyroptosis

This diagram shows how this compound activates AMPK signaling, which suppresses TXNIP/NLRP3 inflammasome-mediated pyroptosis [3].

Application Notes for Researchers

- Model Selection: For translational studies mimicking clinical reperfusion therapy, the rat MI/RI model is highly relevant [1] [5]. For genetic studies or long-term investigations into remodeling and novel axes (e.g., gut-brain), the mouse MI model is preferable [4].

- Treatment Timing: Protocols demonstrate efficacy with both pretreatment (common in mechanistic studies) [1] [3] and post-injury administration (more clinically relevant) [4], suggesting a broad therapeutic window.

- Dosing Considerations: Effective doses across studies are in the range of 50-150 mg/kg. The 60-day oral gavage study in mice (50 mg/kg) confirms the long-term safety and efficacy of GEN [4].

- Mechanistic Confirmation: Robustly confirm any primary mechanism identified (e.g., AMPK/NLRP3) by using specific agonists/antagonists (e.g., Compound C) or gene knockdown (siRNA) in your in vitro models [3].

References

- 1. Pretreatment with this compound mitigates myocardial ... [pmc.ncbi.nlm.nih.gov]

- 2. Pretreatment with this compound mitigates myocardial ... [ejh.it]

- 3. This compound suppresses NLRP3 inflammasome-mediated ... [cmjournal.biomedcentral.com]

- 4. This compound Protects Against Myocardial Infarction Injury via ... [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines for experimental models of myocardial ischemia ... [pmc.ncbi.nlm.nih.gov]

Experimental Findings on Geniposide in Cerebral Ischemia

| Study Focus | Model & Species | Geniposide Treatment | Key Efficacy Findings | Proposed Primary Mechanism |

|---|---|---|---|---|

| Anti-inflammatory [1] | Permanent MCAO; C57BL/6 mice | 25, 75, 150 mg/kg; i.p., twice daily for 3 days pre-MCAO | 150 mg/kg dose significantly improved neurological scores, reduced brain edema, and infarct volume at 24h. | Upregulation of A20, inhibiting TRAF6/NF-κB pathway, reducing IL-6 and iNOS [1]. |

| Combination Therapy [2] | MCAO (I/R model); Rats | 5 mg/kg (with Baicalin 55 mg/kg); oral | Combination therapy reduced infarct volume, improved neurological deficits, and alleviated BBB leakage better than monotherapy. | Synergistic suppression of TLR4/NF-κB pathway and downstream cytokines (TNF-α, IL-6) [2]. |

| Autophagy Inhibition [3] | MCAO/Reperfusion; Mice & OGD/R cellular model | Details in model not fully specified in abstract. | Reduced cerebral infarction, improved cell viability, and reduced neuronal apoptosis. | Inhibition of excessive autophagy by targeting the cGAS-STING pathway [3]. |

| SOX2/RIPK1 Axis [4] | MCAO; Mice & OGD/R BV-2 microglial cells | Details in model not fully specified in abstract. | Relieved OGD/R-induced cell damage, inflammatory response, and M1 polarization; alleviated injury in MCAO mice. | Regulation of the SOX2/RIPK1 axis to inhibit inflammatory response and necroptosis [4]. |

Detailed Experimental Protocol

The following detailed protocol is synthesized from the methodologies of the cited studies, with a focus on the in vivo MCAO model [1].

Animals and Groups

- Animals: Adult male C57BL/6 mice (8-10 weeks old, 25-30 g) are commonly used [1]. Male Sprague-Dawley rats are also used in other studies [5] [2].

- Group Allocation: Animals are randomly assigned to groups. A typical setup includes:

- Sham group: Surgery without artery occlusion.

- Vehicle control group (MCAO): Subject to MCAO, administered with solvent (e.g., saline or 0.5% CMC-Na).

- This compound treatment groups: Subject to MCAO, administered with this compound at different doses (e.g., 25, 75, 150 mg/kg) [1] or in combination with other agents [2].

Drug Preparation and Administration

- This compound: Use high-purity this compound (>98%) [1] [5].

- Vehicle: Dissolve in saline for intraperitoneal (i.p.) injection [1] or in 0.5% Carboxymethyl cellulose sodium (CMC-Na) for oral gavage [5].

- Dosing Regimen: A common pre-treatment regimen is intraperitoneal injection at the chosen dose, twice daily for 3 consecutive days before MCAO surgery [1]. Post-stroke treatment regimens are also used.

Middle Cerebral Artery Occlusion (MCAO) Model

This procedure induces permanent or transient focal cerebral ischemia [1] [6].

- Anesthesia: Anesthetize animals with 1% pentobarbital (100 mg/kg, i.p.) [1].

- Surgery:

- Make a ventral midline neck incision and expose the right common carotid artery (CCA).

- Isolate the external carotid artery (ECA) and internal carotid artery (ICA).

- Permanently ligate the ECA rostrally.

- Insert a silicone-coated filament through the ECA stump and advance it into the ICA until mild resistance is felt, indicating occlusion of the middle cerebral artery origin.

- Monitoring: Monitor regional cerebral blood flow (rCBF) using a laser-Doppler flowmeter. A successful occlusion is confirmed by a reduction of rCBF to less than 25% of baseline [1].

- Sham Operation: Perform the same surgical procedure except for the insertion of the filament to occlude the MCA.

Outcome Assessment (24 hours post-MCAO)

Assessments should be performed by investigators blinded to the group assignments.

- Neurological Deficit Score: Evaluate mice using a modified scoring system [1]:

- 0: No deficits.

- 1: Difficulty fully extending the contralateral forelimb.

- 2: Unable to extend the contralateral forelimb.

- 3: Mild circling to the contralateral side.

- 4: Severe circling.

- 5: Falling to the contralateral side.

- Infarct Volume Measurement:

- Euthanize animals and remove brains.

- Slice the brain into five 2-mm-thick coronal sections.